Technical Documentation Center

n-Methyl-4-iodophenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-Methyl-4-iodophenylalanine
  • CAS: 850161-82-9

Core Science & Biosynthesis

Foundational

n-Methyl-4-iodophenylalanine chemical properties and stability

An In-Depth Technical Guide to N-Methyl-4-iodophenylalanine: Chemical Properties, Stability, and Applications in Advanced Peptide Synthesis Executive Summary In the landscape of modern drug discovery, overcoming the poor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Methyl-4-iodophenylalanine: Chemical Properties, Stability, and Applications in Advanced Peptide Synthesis

Executive Summary

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides is a primary objective. N-Methyl-4-iodophenylalanine (CAS 850161-82-9) has emerged as a highly specialized, non-canonical amino acid designed to address these exact limitations. By combining the conformational restricting properties of N-methylation with the versatile reactivity of a para-iodine substituent, this building block serves a dual purpose: it dramatically enhances proteolytic stability while providing a reactive handle for late-stage structural diversification.

This whitepaper provides a comprehensive analysis of the physicochemical properties, degradation kinetics, and field-proven experimental workflows for utilizing N-Methyl-4-iodophenylalanine in solid-phase peptide synthesis (SPPS) and palladium-catalyzed cross-coupling.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of N-Methyl-4-iodophenylalanine is critical for predicting its behavior during synthesis and storage. The table below summarizes its core quantitative data[1].

Table 1: Physicochemical Properties of N-Methyl-4-iodophenylalanine

PropertyValueCausality / Implication for Synthesis
CAS Number 850161-82-9Standard registry identifier.
Molecular Formula C10H12INO2Incorporates a heavy halogen, increasing lipophilicity.
Molecular Weight 305.11 g/mol High mass dictates careful mass spectrometry (MS) calibration.
Boiling Point 366.7 °C at 760 mmHgIndicates high thermal stability under standard conditions.
Density 1.684 g/cm³Dense powder; requires thorough solvation in polar aprotic solvents (e.g., DMF, NMP).
Flash Point 175.6 °CSafe for standard heated SPPS protocols.
The Causality of Structural Modifications

As an application scientist, I often emphasize that structural modifications must be chosen with precise mechanistic intent:

  • The N-Methyl Group: Native peptide bonds possess an amide proton that acts as a hydrogen bond donor, making them susceptible to enzymatic recognition and cleavage. N-methylation eliminates this proton, sterically shielding the peptide backbone from endopeptidases. Furthermore, the steric bulk of the methyl group alters the cis/trans isomerization equilibrium of the peptide bond, forcing the peptide into specific, constrained secondary structures that often enhance receptor binding affinity[2].

  • The para-Iodine Substituent: Iodine is selected over bromine or chlorine due to bond dissociation energies. The C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~336 kJ/mol). This weakness is a synthetic advantage, as it facilitates rapid and highly efficient oxidative addition by Palladium(0) catalysts during downstream cross-coupling reactions.

StructuralCausality A N-Methyl-4-iodophenylalanine B N-Methylation A->B C para-Iodine Substitution A->C D Proteolytic Stability & Rigidity B->D E Reactive Handle (Pd-Catalysis) C->E F Therapeutic Peptides (e.g., VLA-4 Antagonists) D->F G Late-Stage Functionalization (Suzuki/Ullmann) E->G

Logical relationship between structural features and downstream applications.

Stability & Degradation Kinetics

Storage and Handling

While N-Methyl-4-iodophenylalanine exhibits excellent thermal stability (Boiling Point: 366.7 °C)[1], the carbon-iodine bond is inherently susceptible to photolytic degradation. Exposure to ambient UV light can induce homolytic cleavage of the C–I bond, generating aryl radicals that lead to dimerization or dehalogenation.

  • Best Practice: The compound (and its Fmoc/Boc protected derivatives) must be stored in amber glass vials at 2–8 °C under an inert argon atmosphere to prevent oxidative and photolytic degradation.

Stability in Biological Systems

When incorporated into a peptide sequence, the N-methyl group confers profound enzymatic stability. For example, in the development of VLA-4 antagonists for autoimmune disorders, the incorporation of N-Boc-N-methyl-4-iodophenylalanine derivatives prevents rapid rapid in vivo clearance, extending the therapeutic half-life of the drug[2].

Experimental Workflows & Protocols

Working with N-methylated amino acids introduces significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (like HBTU or DIC/Oxyma) are often insufficient. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: SPPS Incorporation of Fmoc-N-Me-4-I-Phe-OH

Objective: Efficiently couple the hindered amino acid and validate the reaction.

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min).

  • Coupling the Hindered Amino Acid:

    • Dissolve 3.0 equivalents of Fmoc-N-Me-4-I-Phe-OH and 2.9 equivalents of HATU in DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: HATU is required here because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is highly reactive and accommodates the steric bulk of the N-methyl group better than standard benzotriazoles.

    • React for 2 hours at room temperature.

  • Self-Validation (The Chloranil Test):

    • Critical Step: The standard Kaiser test yields false negatives for secondary amines. You must use the Chloranil test to detect unreacted N-methyl groups. A blue/green bead indicates incomplete coupling, necessitating a recouple.

  • Coupling the Next Amino Acid:

    • Once the Fmoc is removed from the N-Me-4-I-Phe residue, coupling the subsequent amino acid onto this secondary amine is the most difficult step.

    • Use Bis(trichloromethyl)carbonate (BTC) or synthesize the symmetric anhydride of the incoming amino acid to force the reaction to completion.

SPPSWorkflow N1 1. Resin Swelling & Fmoc Deprotection N2 2. Coupling of Fmoc-N-Me-4-I-Phe-OH (HATU/HOAt required) N1->N2 N3 3. Chloranil Test (Validates secondary amine) N2->N3 N3->N2  Recouple N4 4. Capping (Acetic Anhydride) N3->N4  Positive (Incomplete) N5 5. Next Amino Acid Coupling (BTC or Acid Halide activation) N4->N5  Proceed

Step-by-step SPPS workflow for incorporating N-methylated amino acids.

Protocol B: Late-Stage Macrocyclization & Cross-Coupling

The iodine atom serves as a prime candidate for Ullmann macrocyclization or Suzuki-Miyaura cross-coupling. This strategy has been famously utilized in the enantiospecific synthesis of the Bouvardin family of antitumor antibiotics[3] and Vancomycin analogs.

On-Resin Suzuki-Miyaura Workflow:

  • Degassing: Suspend the peptide-bound resin in a degassed mixture of DMF/H2O (4:1 v/v). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Reagent Addition: Add 5.0 equivalents of the desired aryl boronic acid, 0.2 equivalents of Pd(PPh3)4, and 10.0 equivalents of K2CO3.

  • Reaction: Heat the suspension gently to 80 °C under argon for 12 hours. The weak C–I bond ensures rapid oxidative addition, driving the catalytic cycle forward.

  • Cleavage: Wash the resin extensively with sodium diethyldithiocarbamate solutions to scavenge residual palladium before global cleavage with TFA.

Conclusion

N-Methyl-4-iodophenylalanine is not merely a structural anomaly; it is a rationally designed tool for advanced peptide engineering. By mastering the causality behind its steric hindrance (requiring specialized coupling like HATU/BTC) and its electronic reactivity (facilitating Pd-catalyzed cross-coupling), researchers can unlock new pathways in the synthesis of highly stable, conformationally constrained therapeutics.

References

  • LookChem - Cas 850161-82-9, 4-iodo-N-methylphenylalanine Chemical Properties URL: [Link][1]

  • Chemical Reviews (ACS) - Enantiospecific Synthesis of Heterocycles from α-Amino Acids URL:[Link][3]

  • Electronics and Books - Studies Directed toward the Synthesis of Vancomycin and Related Cyclic Peptides URL: [Link]

  • Google Patents - Application No. AU 199877031 B2 (VLA-4 Antagonists) URL:[2]

Sources

Exploratory

n-Methyl-4-iodophenylalanine molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-Methyl-4-iodophenylalanine For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-Methyl-4-iodophenylalanine

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. Among the most critical of these are molecular weight and exact mass. This guide provides a detailed exploration of these properties for N-Methyl-4-iodophenylalanine, a synthetic amino acid derivative of significant interest in medicinal chemistry and peptide research.

Core Physicochemical Properties

N-Methyl-4-iodophenylalanine, with the molecular formula C₁₀H₁₂INO₂, is a derivative of the essential amino acid phenylalanine. The introduction of an iodine atom onto the phenyl ring and a methyl group on the alpha-amino nitrogen significantly alters its properties, making it a valuable building block for creating novel peptides and peptidomimetics with modified pharmacological profiles.

Below is a summary of the key mass-related values for this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₂INO₂LookChem[1], BOC Sciences[]
Molecular Weight 305.11 g/mol PubChem[3], BOC Sciences[]
Exact Mass 304.99128 DaPubChem[3]

The structural representation of N-Methyl-4-iodophenylalanine is crucial for understanding its chemical nature.

Caption: 2D structure of N-Methyl-4-iodophenylalanine.

Distinguishing Molecular Weight from Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. A clear understanding of their distinction is crucial for accurate experimental design and data interpretation.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of each element's naturally occurring isotopes. The atomic weights listed on the periodic table are these average values. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of ¹²C, ¹³C, and ¹⁴C. Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For example, in the case of N-Methyl-4-iodophenylalanine, the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁶O, ¹⁴N, and ¹²⁷I. The exact mass is a theoretical value that is experimentally determined using high-resolution mass spectrometry and is expressed in Daltons (Da).

The difference between these two values arises from the presence of isotopes in nature. For small molecules, the difference may be minor, but for larger molecules, it can be significant.

Experimental Verification of Mass: A High-Resolution Mass Spectrometry Approach

The theoretical exact mass of N-Methyl-4-iodophenylalanine can be experimentally verified using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement, allowing for the confirmation of a compound's elemental composition.

Protocol: Verification of N-Methyl-4-iodophenylalanine by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Methyl-4-iodophenylalanine.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid to facilitate ionization, to a final concentration of 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

  • Instrument Setup:

    • Calibrate the ESI-TOF mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the instrument to positive ion mode, as the amine group in N-Methyl-4-iodophenylalanine is readily protonated.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range that includes the expected protonated molecule [M+H]⁺. For N-Methyl-4-iodophenylalanine, this would be centered around m/z 306.

    • Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Compare the experimentally determined m/z value with the theoretically calculated exact mass of the protonated species (C₁₀H₁₃INO₂⁺). The theoretical exact mass of the neutral molecule is 304.99128 Da; for the protonated form, it is 306.00006 Da.

    • The mass accuracy is typically reported in parts per million (ppm) and should ideally be less than 5 ppm for confident identification.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis a Weigh Compound b Dissolve in Solvent a->b c Vortex b->c d Instrument Calibration c->d Introduce Sample e Direct Infusion (ESI) d->e f Data Acquisition (TOF) e->f g Data Processing f->g h Mass Verification g->h

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Incorporating N-Methyl-4-iodophenylalanine into Peptides via SPPS

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocol.

Introduction & Mechanistic Rationale

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry designed to 1[1]. Specifically, the non-proteinogenic derivative N-methyl-4-iodophenylalanine (CAS: 850161-82-9) serves a dual purpose: it introduces backbone constraints while providing an iodine atom on the aromatic ring, which acts as a versatile bioorthogonal handle for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira) and 2[2].

However, 3[3]. This steric bulk drastically reduces the nucleophilicity of the secondary amine. While coupling the Fmoc-N-methyl-4-iodophenylalanine to the growing peptide chain is relatively straightforward using standard highly reactive reagents, coupling the subsequent amino acid onto the sterically shielded secondary amine is notoriously difficult and prone to incomplete reactions and epimerization[3][4]. To ensure a self-validating and high-yield synthesis, specialized coupling reagents (like COMU or HATU) and specific colorimetric tests (Chloranil) must be utilized.

Reagent Selection & Quantitative Comparison

Standard coupling reagents like HBTU or HCTU are generally ineffective for N-methylated couplings due to slow reaction kinetics, which allows side reactions (such as guanidinylation of the N-terminus) to outcompete peptide bond formation[1][3]. As detailed below, uronium-type reagents containing OxymaPure (COMU) or HOAt (HATU) leaving groups are mandatory for this workflow.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskPrimary Application in N-Me SPPS
HBTU / HCTU OBt esterLowHigh3[3].
HATU OAt esterHighModerate1[1].
COMU Oxyma esterVery HighLow4[4].
PyBroP PhosphoniumHighModerate3[3].

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints required when incorporating N-methyl-4-iodophenylalanine during Solid-Phase Peptide Synthesis (SPPS).

Workflow N1 Peptide-Resin (Free Primary Amine) N2 Coupling 1: Fmoc-N-Me-4-I-Phe-OH Activator: HATU / Base: DIEA N1->N2 N3 Kaiser Test (Check Primary Amine) N2->N3 Monitor N3->N2 Positive (Incomplete) N4 Fmoc Deprotection (20% Piperidine in DMF) N3->N4 Negative (Complete) N5 Coupling 2: Next Fmoc-AA-OH Activator: COMU / Base: DIEA (Double Coupling Required) N4->N5 N6 Chloranil Test (Check Secondary Amine) N5->N6 Monitor N6->N5 Positive (Incomplete) N7 Chain Elongation & Cleavage N6->N7 Negative (Complete)

Caption: Workflow for incorporating N-Me-4-I-Phe and subsequent amino acid in SPPS.

Step-by-Step Experimental Protocol

This protocol is scaled for 0.1 mmol synthesis using standard Fmoc-chemistry on a Rink Amide resin. It is designed as a self-validating system, ensuring that progression only occurs once analytical checkpoints confirm success.

Step 4.1: Preparation and Deprotection
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[4].

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine[1].

Step 4.2: Coupling Fmoc-N-Methyl-4-iodophenylalanine

Causality: Coupling the N-methylated residue to the primary amine of the growing chain is fast but requires a strong activator to prevent premature chain termination.

  • Activation: Dissolve 4 equivalents (0.4 mmol) of Fmoc-N-Me-4-I-Phe-OH and 3[3]. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Allow 1 minute for pre-activation[1].

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 1 hour.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative) indicates complete coupling. A blue color (positive) indicates unreacted primary amines, requiring a second coupling cycle.

  • Washing: Wash with DMF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min)[1].

Step 4.3: Deprotection of the N-Methyl Residue
  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Washing: Wash extensively with DMF (5 × 1 min). Note: The resulting secondary amine is highly sterically hindered by both the N-methyl group and the bulky 4-iodo-benzyl side chain.

Step 4.4: Coupling the Subsequent Amino Acid (Critical Step)

Causality: This is the most challenging step. A standard single coupling will fail. We employ COMU due to its superior performance on sterically hindered secondary amines[4], alongside a mandatory double-coupling strategy[5].

  • First Coupling: Dissolve 4 equivalents of the next Fmoc-protected amino acid and 4[4]. Add 8 equivalents of DIEA. Add to the resin and agitate for 1.5 hours.

  • Drain (Do not wash): Drain the reaction vessel.

  • Second Coupling: Repeat the activation with a fresh batch of 4 eq Fmoc-AA-OH, 4 eq COMU, and 8 eq DIEA. Add to the resin and agitate for an additional 1.5 hours. (Alternatively,5[5])

  • Washing: Wash thoroughly with DMF (5 × 1 min).

Troubleshooting & Analytical Validation

A robust protocol relies on accurate analytical feedback. You cannot rely on standard primary amine tests after Step 4.3.

  • The Chloranil Test vs. Kaiser Test: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which strictly requires a primary amine.3[3], the Chloranil test must be used to validate the coupling in Step 4.4[4][6].

  • Chloranil Test Procedure:

    • Remove a few resin beads and wash with ethanol.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene.

    • Let stand at room temperature for 5 minutes.

    • Interpretation: A colorless or pale yellow bead indicates a successful, complete coupling. A dark blue/green bead indicates unreacted secondary amines, necessitating a third coupling cycle or capping with acetic anhydride.

  • Micro-cleavage & LC-MS: For highly complex sequences, perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5 for 1 hour) on 2 mg of resin and analyze via LC-MS to confirm the mass of the N-methylated intermediate before proceeding with the rest of the chain elongation.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Methyl-4-iodophenylalanine

Introduction: The Strategic Value of N-Methylated and Iodinated Phenylalanine Analogs in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Methylated and Iodinated Phenylalanine Analogs in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their application is often limited by poor metabolic stability and low membrane permeability. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations. N-methylation of the peptide backbone, for instance, introduces a methyl group to the amide nitrogen, which can confer several advantageous properties.[1][2] This modification can enhance metabolic stability by sterically shielding the peptide bond from proteolytic enzymes, improve membrane permeability by reducing the number of hydrogen bond donors, and induce conformational rigidity, which can be beneficial for receptor binding.[3]

The inclusion of 4-iodophenylalanine offers a unique functional handle for post-synthesis modifications. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of diverse chemical moieties, such as radiolabels for imaging, or complex organic molecules to enhance therapeutic efficacy.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-N-methyl-4-iodophenylalanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the inherent challenges of coupling sterically hindered N-methylated amino acids and provide field-proven strategies to achieve high-yield and high-purity synthesis of these valuable peptide analogs.

Core Principles and Challenges in SPPS with Fmoc-N-Methyl-4-iodophenylalanine

The primary challenge in the SPPS of peptides containing N-methylated amino acids lies in the steric hindrance and reduced nucleophilicity of the secondary amine.[1][7][8] The methyl group on the nitrogen atom sterically impedes the approach of the activated carboxylic acid of the incoming amino acid, making peptide bond formation significantly more difficult than with primary amines.[1][7] This often leads to incomplete couplings, resulting in deletion sequences and lower crude peptide purity.[1] Consequently, the choice of coupling reagents and reaction conditions is paramount for successful synthesis.[3][9]

Standard coupling reagents may not be sufficiently reactive to drive the reaction to completion.[8] Therefore, highly efficient coupling reagents are necessary to overcome the steric barrier.[3][10] Additionally, monitoring the completion of the coupling reaction requires alternative methods to the standard ninhydrin test, which is ineffective for secondary amines. The bromophenol blue test is a suitable alternative for this purpose.[8]

Experimental Workflows and Protocols

General Workflow for SPPS with Fmoc-N-Methyl-4-iodophenylalanine

The incorporation of Fmoc-N-methyl-4-iodophenylalanine follows the general cycle of Fmoc-SPPS, with specific optimizations for the coupling step.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Fmoc-N-Me-4-I-Phe-OH, High-Activity Reagent, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitoring 6. Coupling Monitoring (Bromophenol Blue Test) Wash2->Monitoring Decision Complete? Monitoring->Decision Recouple Repeat Coupling Decision->Recouple No Next_Cycle 7. Proceed to Next Cycle or Final Cleavage Decision->Next_Cycle Yes Recouple->Coupling

Caption: General workflow for one cycle of Fmoc-N-methyl-4-iodophenylalanine incorporation in SPPS.

Protocol 1: Resin Preparation and Swelling

A successful synthesis starts with proper resin preparation to ensure optimal reaction kinetics.

Materials:

  • Appropriate solid support resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Weigh the desired amount of resin into a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.[11]

  • Drain the DMF from the swollen resin.

Protocol 2: Fmoc Deprotection

Standard Fmoc deprotection conditions are generally effective.

Materials:

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 3 minutes, then drain the solution.[11]

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[11]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

Protocol 3: Coupling of Fmoc-N-Methyl-4-iodophenylalanine

This is the most critical step and requires a highly reactive coupling reagent. HATU is a widely recommended reagent for coupling sterically hindered amino acids.[7][10]

Materials:

  • Fmoc-N-methyl-4-iodophenylalanine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF, peptide synthesis grade

Procedure (for a 0.1 mmol scale):

  • Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-N-methyl-4-iodophenylalanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.[10]

  • Activation: Add DIEA (8 equivalents, 0.8 mmol) to the amino acid solution and allow it to pre-activate for 1-5 minutes.[3][10]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), longer reaction times or a double coupling may be necessary.[3][8]

  • Washing: After the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[12]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-N-Me-4-I-Phe-OH Activated_Ester Activated OAt-Ester Fmoc_AA->Activated_Ester + DIEA HATU HATU HATU->Activated_Ester New_Peptide_Bond Peptide-Resin-CO-N(Me)-4-I-Phe-Fmoc Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin-NH2 Peptide_Resin->New_Peptide_Bond

Sources

Method

n-Methyl-4-iodophenylalanine applications in peptidomimetic drug discovery

Application Note: Leveraging N -Methyl-4-iodophenylalanine in Peptidomimetic Drug Discovery Introduction & Rationale While peptide-based therapeutics offer exquisite target specificity and potency, their clinical transla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging N -Methyl-4-iodophenylalanine in Peptidomimetic Drug Discovery

Introduction & Rationale

While peptide-based therapeutics offer exquisite target specificity and potency, their clinical translation is frequently hindered by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and limited transcellular membrane permeability. To overcome these inherent liabilities, medicinal chemists employ non-natural amino acid surrogates.

N -Methyl-4-iodophenylalanine ( N -Me-4-I-Phe) has emerged as a highly versatile, dual-action building block in peptidomimetic design. It simultaneously addresses the biological limitations of native peptides while providing a robust chemical handle for late-stage diversification. This application note details the mechanistic advantages of N -Me-4-I-Phe and provides validated, step-by-step protocols for its incorporation and functionalization in solid-phase peptide synthesis (SPPS).

Mechanistic Causality: Why N -Me-4-I-Phe?

The utility of N -Me-4-I-Phe is rooted in two distinct structural modifications, each driving specific chemical and biological outcomes:

Backbone N -Methylation (Pharmacokinetic Enhancement)

The substitution of the amide proton with a methyl group fundamentally alters the peptide's physicochemical properties:

  • Proteolytic Shielding: Proteases require specific hydrogen-bonding interactions with the peptide backbone to form an enzyme-substrate complex. The N -methyl group introduces severe steric hindrance, physically blocking the approach of protease catalytic residues to the scissile peptide bond, thereby extending the in vivo half-life[1].

  • Membrane Permeability: Passive diffusion across hydrophobic lipid bilayers is heavily penalized by polar hydrogen bond donors. By removing the amide N-H, N -methylation significantly increases the lipophilicity of the macrocycle, facilitating transcellular absorption and improving oral bioavailability[2],[3].

The 4-Iodoaryl Handle (Chemical Versatility)

The incorporation of an iodine atom at the para-position of the phenyl ring transforms the residue into a bioorthogonal anchor:

  • Late-Stage Diversification: The aryl iodide is highly reactive toward oxidative addition with Palladium(0) catalysts. This enables rapid structure-activity relationship (SAR) exploration via Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions directly on the solid support, bypassing the need for de novo synthesis of individual analogs[4].

  • Macrocyclization: The iodo-handle can be paired with an intramolecular boronic acid or alkyne to execute robust peptide cyclization, locking the peptidomimetic into its bioactive conformation[5].

G Challenge Native Peptide Limitations: Poor PK & Lack of Diversity Solution N-Methyl-4-iodophenylalanine (N-Me-4-I-Phe) Challenge->Solution NMe N-Methylation Solution->NMe Iodo 4-Iodoaryl Group Solution->Iodo PK Enhanced Permeability & Protease Resistance NMe->PK Chem Late-Stage Diversification (Suzuki/Sonogashira) Iodo->Chem

Logical framework of N-Me-4-I-Phe addressing peptidomimetic limitations.

Quantitative Data Summary

The table below summarizes the comparative advantages of incorporating N -Me-4-I-Phe against standard Phenylalanine (Phe) residues, demonstrating the quantitative improvements in both biological stability and synthetic utility.

PropertyStandard Phenylalanine (Phe) N -Me-4-I-Phe Modified AnalogMechanistic Causality
Proteolytic Half-Life < 2 hours (Rapid cleavage)> 24 hours (Highly stable)Steric shielding of the scissile amide bond prevents protease docking[1].
Membrane Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >10×10−6 cm/s)Elimination of the H-bond donor reduces desolvation energy penalties[2].
On-Resin Cross-Coupling Yield N/A (No reactive handle)75% – 95% ConversionThe highly reactive C-I bond facilitates rapid Pd(0) oxidative addition[4].
Conformational Space Highly flexibleRestricted (cis/trans bias) N -alkyl steric clash restricts Ramachandran angles, favoring specific turns[3].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized to account for the specific steric and electronic challenges posed by N -methylated and halogenated amino acids.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc- N -Me-4-I-Phe-OH

Expert Insight: Coupling an amino acid onto an N -methylated amine is notoriously difficult due to extreme steric hindrance. Standard reagents (e.g., HBTU) will fail. This protocol utilizes highly reactive COMU or HATU with elevated temperatures to force the reaction to completion.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling of Fmoc- N -Me-4-I-Phe-OH:

    • Dissolve 3 eq of Fmoc- N -Me-4-I-Phe-OH and 3 eq of HATU in minimal DMF.

    • Add 6 eq of DIPEA. Pre-activate for 2 minutes.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Wash with DMF (5 × 1 min).

  • Coupling ONTO the N -Methyl Group (Critical Step):

    • Self-Validation Check: A standard Kaiser test is unreliable for secondary amines; use the Chloranil test to verify the presence of the free N -methyl amine.

    • Dissolve 4 eq of the next Fmoc-amino acid and 4 eq of COMU in DMF. Add 8 eq of DIPEA.

    • Add to the resin and heat to 50°C using a microwave peptide synthesizer (or water bath) for 1 hour.

    • Mandatory Double Coupling: Drain the reaction vessel and repeat the COMU coupling step to ensure 100% conversion.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Expert Insight: Performing cross-coupling on-resin allows for the use of excess reagents to drive the reaction, followed by simple washing to remove toxic palladium byproducts[4].

  • Degassing: Suspend the peptide-bound resin (containing the N -Me-4-I-Phe residue) in a degassed solvent mixture of DMF/H₂O (9:1, v/v).

  • Reagent Preparation: Under an argon atmosphere, add 5 eq of the desired aryl boronic acid, 10 eq of K2​CO3​ , and 0.2 eq of Pd(PPh3​)4​ catalyst.

  • Reaction Execution: Agitate the reaction mixture at 80°C for 12 hours (or 90°C for 30 minutes under microwave irradiation).

  • Palladium Scavenging (Critical Step):

    • Drain the reaction mixture.

    • Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 min) to chelate and remove trapped "Pd-black" from the polymer matrix.

  • Cleavage and Analysis: Cleave the diversified peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether, centrifuge, and analyze via LC-MS.

Workflow SPPS 1. SPPS Incorporate N-Me-4-I-Phe Coupling 2. On-Resin Suzuki-Miyaura SPPS->Coupling Wash 3. Pd Scavenging & Washing Coupling->Wash Cleavage 4. TFA Cleavage & Deprotection Wash->Cleavage Analysis 5. HPLC/MS Validation Cleavage->Analysis

Step-by-step workflow for on-resin diversification of N-Me-4-I-Phe peptides.

Conclusion

The strategic inclusion of N -Methyl-4-iodophenylalanine serves as a master key in peptidomimetic drug discovery. By resolving the fundamental pharmacokinetic flaws of native peptides through N -methylation, and simultaneously providing an iodo-aryl scaffold for bioorthogonal Suzuki-Miyaura diversification, researchers can rapidly generate highly stable, cell-permeable, and structurally diverse peptide libraries. Adhering to the specialized coupling and scavenging protocols outlined above ensures high-yielding syntheses and accelerates the path from hit identification to lead optimization.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool MDPI - Marine Drugs[Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry Accounts of Chemical Research (PubMed/NIH)[Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling Organic Letters (PubMed Central/NIH)[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI - Molecules[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent deiodination of n-Methyl-4-iodophenylalanine during peptide cleavage

Article: Preventing Deiodination of N-Methyl-4-iodophenylalanine During SPPS Cleavage Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Last Updated: March 26, 2026 Introduction & Mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Article: Preventing Deiodination of N-Methyl-4-iodophenylalanine During SPPS Cleavage

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Last Updated: March 26, 2026

Introduction & Mechanistic Overview

The incorporation of halogenated aromatic amino acids, such as N-Methyl-4-iodophenylalanine (N-Me-4-I-Phe), is a critical strategy in drug development for enhancing peptide lipophilicity, facilitating palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), or enabling late-stage radioiodination [1]. However, the carbon-iodine (C-I) bond is highly polarizable and susceptible to cleavage during the final global deprotection step of Solid-Phase Peptide Synthesis (SPPS).

When exposed to high concentrations of trifluoroacetic acid (TFA) combined with standard nucleophilic or hydride-donating scavengers, the aryl iodide undergoes reductive dehalogenation . This results in the loss of the iodine atom and the formation of an undesired N-methylphenylalanine byproduct (a mass shift of -126 Da), severely compromising the yield and purity of the target therapeutic.

Frequently Asked Questions (FAQs)

Q1: What exactly causes the deiodination of N-Me-4-I-Phe during TFA cleavage? A: The causality lies in the combination of a strongly acidic environment and the presence of potent electron/hydride donors. Under high TFA concentrations, the electron-rich aromatic ring can be transiently protonated to form an arenium ion. If strong hydride donors (like silanes) or radical-stabilizing nucleophiles (like thiols) are present in the cleavage cocktail, they facilitate the reductive cleavage of the weak C-I bond. The iodine atom is subsequently replaced by a hydrogen atom [2].

Q2: Which standard SPPS scavengers are the primary culprits? A: You must strictly avoid the following scavengers when working with aryl iodides:

  • Triisopropylsilane (TIPS): A potent hydride donor that rapidly drives reductive dehalogenation.

  • 1,2-Ethanedithiol (EDT) & Thioanisole: Strong nucleophiles and radical chain propagators found in "Reagent K" that significantly accelerate the loss of the iodine atom.

Q3: What cleavage cocktail should I use instead? A: To minimize the thermodynamic driving force for reduction, you must rely on less reactive, aromatic substitution-based scavengers. The optimal cocktail for N-Me-4-I-Phe is TFA / H₂O / Phenol (90:5:5) or TFA / H₂O / Anisole (90:5:5) . These scavengers effectively trap carbocations generated from protecting groups (like tBu or Trt) without donating hydrides to the aryl iodide [3].

Q4: How do temperature and cleavage time affect the integrity of the iodine atom? A: Reductive dehalogenation is a highly temperature-dependent kinetic process. Performing the cleavage at room temperature (20–25 °C) for extended periods (>2 hours) increases the deiodination rate exponentially. By lowering the reaction temperature to 0 °C , the kinetic energy is insufficient to overcome the activation barrier for C-I bond cleavage, while remaining sufficient for the acidolysis of standard protecting groups.

Quantitative Data: Cleavage Cocktail Comparison

To assist in your experimental design, the following table summarizes the quantitative risk of deiodination across various standard and modified cleavage cocktails.

Cleavage Cocktail (Ratio v/v/w)Scavenger ProfileDeiodination RiskRecommendation / Use Case
TFA / TIPS / H₂O (95:2.5:2.5)Silane (Strong hydride donor)High (>30%)Avoid. Causes rapid reductive dehalogenation of aryl iodides.
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5)Thiol & Thioether (Strong nucleophiles)High (>40%)Avoid. EDT and Thioanisole strongly promote deiodination.
TFA / H₂O / Phenol (90:5:5)Phenolic (Aromatic substitution)Low (<5%)Optimal. Standard for sequences without Cys/Met.
TFA / H₂O / Anisole (90:5:5)Ether (Aromatic substitution)Low (<5%)Optimal. Alternative to phenol; easier to evaporate.
TFA / H₂O / DODT / Phenol (87.5:5:2.5:5)Bulky Thiol (Sterically hindered)Moderate (10-15%)Conditional. Use only if Cys/Met are present; strictly at 0 °C.
Decision Logic for Cocktail Selection

Depending on the specific amino acid sequence of your target peptide, the cleavage cocktail must be adjusted to balance the protection of the iodine atom with the successful removal of other side-chain protecting groups.

G Start Target Peptide Contains N-Me-4-I-Phe CheckCys Sequence contains Cys, Met, or Trp? Start->CheckCys CheckArg Sequence contains Arg(Pbf)? CheckCys->CheckArg No CocktailB Thiol-Modified Cleavage TFA/H2O/DODT/Phenol (87.5:5:2.5:5) 2 hours @ 0°C CheckCys->CocktailB Yes CocktailA Standard Mild Cleavage TFA/H2O/Phenol (90:5:5) 2 hours @ RT CheckArg->CocktailA No CocktailC Extended Mild Cleavage TFA/H2O/Phenol (90:5:5) 4 hours @ 0°C CheckArg->CocktailC Yes

Decision tree for selecting the optimal SPPS cleavage cocktail to prevent deiodination.

Step-by-Step Methodology: Optimized Cleavage Protocol

This protocol is engineered as a self-validating system . It includes a mandatory micro-cleavage checkpoint to ensure that your specific peptide sequence does not undergo unexpected side reactions before committing your entire resin batch.

Materials Required:

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Phenol (crystalline) or Anisole (liquid)

  • Ultrapure water (Milli-Q)

  • Cold Diethyl Ether (pre-chilled to -20 °C)

  • 3,6-Dioxa-1,8-octanedithiol (DODT) — Only if Cys/Met are present.

Phase 1: Self-Validation Checkpoint (Micro-cleavage)
  • Resin Sampling: Extract exactly 10 mg of the dried, fully synthesized peptidyl-resin into a 1.5 mL microcentrifuge tube.

  • Cocktail Preparation: Prepare 1 mL of the selected cleavage cocktail (e.g., TFA/H₂O/Phenol at 90:5:5) and chill it in an ice bath to 0 °C for 10 minutes.

  • Micro-Cleavage: Add 100 µL of the chilled cocktail to the 10 mg resin. Vortex gently and incubate at 0 °C for 1 hour.

  • Precipitation & Analysis: Add 1 mL of cold diethyl ether to precipitate the peptide. Centrifuge at 10,000 rpm for 3 minutes. Decant the supernatant, dissolve the pellet in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Validation Criteria: Confirm the presence of the target mass[M+H]⁺. Ensure that the deiodinated byproduct peak ([M - 126 Da + 1 Da]⁺) is <5% of the total area. If deiodination exceeds 5%, verify that no residual thiols from previous deprotection steps remain on the resin, and ensure the temperature is strictly maintained at 0 °C.

Phase 2: Scale-Up Cleavage
  • Resin Preparation: Wash the bulk resin thoroughly with Dichloromethane (DCM) (3 × 5 min) to remove any residual DMF, which can react with TFA to form formylating species. Dry the resin completely under a stream of nitrogen.

  • Reaction Initiation: Transfer the dry resin to a fritted cleavage syringe. Add the pre-chilled (0 °C) cleavage cocktail (10 mL per 1 gram of resin).

  • Incubation: Seal the syringe and place it on an orbital shaker inside a 0 °C cold room or ice bath. Shake gently for 2 hours (extend to 4 hours only if Arg(Pbf) is present, maintaining 0 °C).

  • Filtration: Filter the cleavage solution into a 50 mL polypropylene centrifuge tube containing 30 mL of cold diethyl ether (-20 °C). Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Pellet Isolation: Centrifuge the suspension at 4,000 rpm for 5 minutes at 4 °C. Carefully decant the ether supernatant.

  • Washing: Resuspend the white peptide pellet in 20 mL of fresh cold ether. Centrifuge and decant again. Repeat this washing step a total of three times to remove all traces of phenol and TFA.

  • Lyophilization: Dissolve the final pellet in a mixture of 20% Acetonitrile in Water (containing 0.1% TFA) and lyophilize to obtain the crude, iodine-intact peptide powder.

References
  • Title: Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Drug Conjugation Affects Pharmacokinetics and Specificity of Kidney-Targeted Peptide Carriers Source: Bioconjugate Chemistry URL: [Link]

  • Title: Late-stage labeling of diverse peptides and proteins with iodine-125 Source: Bioorganic & Medicinal Chemistry URL: [Link]

Optimization

Technical Support Center: Troubleshooting Fmoc-N-Methyl-4-iodophenylalanine Couplings

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with highly hindered, unnatural amino acids.

The incorporation of Fmoc-N-Methyl-4-iodophenylalanine (Fmoc-N-Me-Phe(4-I)-OH) presents a dual challenge: the N-methyl group drastically reduces the nucleophilicity of the secondary amine, while the bulky, lipophilic 4-iodo substitution promotes severe inter-chain hydrophobic aggregation. This guide provides field-proven, self-validating protocols to overcome these barriers.

Diagnostic Workflow for Coupling Failures

Before altering your chemistry, you must pinpoint exactly where the synthesis is failing. Use the workflow below to interpret your LC-MS test cleavage data and route to the correct troubleshooting protocol.

DiagnosticWorkflow A Low Peptide Yield Detected B Test Cleavage & LC-MS Analysis A->B C Missing N-Me-Phe(4-I)? B->C Mass matches deletion D Missing Subsequent Amino Acid? B->D Mass matches stalled chain E Truncated at Dipeptide Stage? B->E Complete loss of chain F Use COMU + Microwave Heating C->F G Use BTC (Triphosgene) In Situ Acid Chloride D->G H DKP Formation: Optimize Deprotection E->H

Diagnostic workflow for identifying and resolving N-Me-Phe(4-I) coupling failures in SPPS.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is the coupling of Fmoc-N-Me-Phe(4-I)-OH onto the growing peptide chain so inefficient compared to standard amino acids?

The Mechanism: The difficulty arises from the massive steric bulk of the 4-iodo-substituted aromatic ring combined with the N-methyl group. This hydrophobicity induces premature folding or β-sheet-like aggregation on the resin, collapsing the polymer matrix and preventing reagent diffusion. The Solution: You must disrupt the hydrogen bonding network. Switch from standard HATU to COMU , a third-generation uronium salt containing an OxymaPure leaving group[1]. COMU exists purely in the highly reactive uronium form and is exceptionally soluble, making it ideal for microwave-assisted SPPS (which provides the thermal energy needed to break aggregation)[2][3].

Q2: The Fmoc-N-Me-Phe(4-I)-OH coupled successfully, but I cannot add the next amino acid. What should I do?

The Mechanism: This is the most notorious bottleneck in N-methyl peptide chemistry. The secondary amine of the deprotected N-Me-Phe(4-I) residue is sterically shielded and possesses drastically reduced nucleophilicity. Standard active esters (like OAt or Oxyma) are simply too bulky to be attacked by this hindered nitrogen. The Solution: Bypass the active ester intermediate entirely by using Bis(trichloromethyl) carbonate (BTC) , also known as triphosgene. BTC generates an Fmoc-amino acid chloride in situ[4]. Acid chlorides are the most reactive and sterically compact acylating agents available, allowing for quantitative coupling onto secondary amines without the sluggish oxazolone intermediate[5].

Q3: I am observing significant epimerization (racemization) during extended coupling times. How can I suppress this?

The Mechanism: Base-catalyzed epimerization occurs when excess tertiary amine (like DIEA) abstracts the α-proton of the activated amino acid, forming a planar enol/oxazolone intermediate. The Solution: COMU is uniquely advantageous here because its morpholino oxygen acts as an internal hydrogen bond acceptor. This means COMU requires only 1 equivalent of base to achieve maximum coupling efficiency, drastically reducing the alkaline environment that drives epimerization[1][3].

Q4: My sequence truncates completely after the Fmoc deprotection of the N-Me-Phe(4-I) residue. What happened?

The Mechanism: You are experiencing Diketopiperazine (DKP) formation. When the Fmoc group is removed from an N-alkylated amino acid located at the second position from the C-terminus, the free secondary amine rapidly attacks the ester linkage connecting the C-terminal residue to the resin. This cleaves the dipeptide off the resin as a cyclic DKP, terminating your synthesis. The Solution: Use a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) to block the attack. Alternatively, minimize the time the secondary amine is left exposed by adding the next pre-activated amino acid immediately after deprotection.

Quantitative Reagent Comparison

To make an informed decision on coupling chemistry, compare the thermodynamic and kinetic profiles of standard reagents against the hindered N-Me-Phe(4-I) system.

Coupling ReagentActivation IntermediateEquivalents of Base RequiredEpimerization RiskEfficacy for N-Me to N-Me Couplings
HATU Active Ester (OAt)2.0 (DIEA)ModerateLow
COMU Active Ester (Oxyma)1.0 (DIEA)LowModerate
DIC/Oxyma Active Ester (Oxyma)0 (None)Very LowLow
BTC (Triphosgene) Acid Chloride2.0 (Collidine)Low (with Collidine)High

Step-by-Step Experimental Methodologies

Protocol 1: Microwave-Assisted Coupling of Fmoc-N-Me-Phe(4-I)-OH using COMU

Use this protocol to attach the hindered amino acid onto a primary amine.

  • Resin Preparation: Swell the peptidyl-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes to maximize matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M OxymaPure (to suppress aspartimide formation) for 2 x 5 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Validation: Perform a standard Kaiser test. A positive (blue) result confirms a free primary amine.

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of Fmoc-N-Me-Phe(4-I)-OH and 3.0 eq of COMU in minimal DMF. Add exactly 1.0 eq of DIEA (relative to the amino acid). The solution will immediately change color, indicating active ester formation[1][3].

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes[2].

  • Washing & Validation: Wash with DMF (3 x 1 min). Perform a Chloranil test (not a Kaiser test, as Kaiser yields false negatives for secondary amines). A negative (colorless/yellow) result confirms successful coupling.

Protocol 2: BTC-Mediated Coupling of the Subsequent Amino Acid

Use this protocol to force the next amino acid onto the sterically hindered secondary amine of N-Me-Phe(4-I).

CAUTION: BTC generates phosgene in situ. All operations must be performed in a well-ventilated fume hood.

  • Fmoc Deprotection: Remove the Fmoc group from the N-Me-Phe(4-I) residue using 20% piperidine/DMF. Wash extensively with THF (5 x 1 min). Note: THF is required for BTC activation.

  • Pre-Activation (Acid Chloride Generation): In a dry vial under nitrogen, dissolve 3.0 eq of the incoming Fmoc-amino acid and 1.0 eq of BTC (which generates 3 eq of phosgene) in dry THF[4].

  • Base Addition: Add 8.0 eq of 2,4,6-collidine to the vial. Stir for 1 minute to generate the Fmoc-amino acid chloride[4][5].

  • Coupling: Immediately transfer the highly reactive acid chloride solution to the resin. Agitate at room temperature for 2 hours.

  • Washing & Validation: Wash the resin with THF, then DMF. Validate completion using the Chloranil test. If positive (blue/green), repeat the BTC coupling cycle.

Mechanistic Pathway: Overcoming Steric Hindrance

The diagram below illustrates why standard reagents fail and why BTC succeeds. By generating a compact acid chloride, the system bypasses the bulky oxazolone intermediate, allowing direct nucleophilic attack by the hindered secondary amine.

Mechanism A Fmoc-AA-OH (Incoming AA) C Fmoc-AA-Cl (Acid Chloride) A->C Activation B BTC (Triphosgene) + Collidine B->C Generates Phosgene E Peptide Bond Formation C->E Highly Reactive Acyl Substitution D H-N(Me)-Phe(4-I)-Resin (Sterically Hindered) D->E Nucleophilic Attack

BTC-mediated in situ generation of acid chlorides to overcome steric hindrance.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis PubMed - National Institutes of Health[Link]

Sources

Troubleshooting

Minimizing racemization of n-Methyl-4-iodophenylalanine during amide coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization during the amide coupling of N-Methyl-4-iodophenylalanine, a sterically hindered and racemization-prone amino acid derivative.

Introduction for the Senior Application Scientist

N-Methylated amino acids, such as N-Methyl-4-iodophenylalanine, are crucial building blocks in modern peptidomimetics and drug discovery, offering enhanced proteolytic stability and conformational control. However, their increased steric bulk and the electronic nature of the N-methyl group make them particularly susceptible to racemization during amide bond formation. This guide is designed to provide you with a deep understanding of the underlying mechanisms of racemization and to offer practical, field-proven strategies to maintain the stereochemical integrity of your compounds.

The primary mechanism of racemization for N-acylated amino acids proceeds through the formation of a planar oxazolone intermediate. For N-methylated amino acids, the analogous intermediate is a highly reactive oxazolium-5-oxide.[1] The formation of this planar intermediate allows for the abstraction of the alpha-proton, leading to a loss of chirality. Our goal is to select coupling conditions that favor the direct aminolysis pathway over the formation of this problematic intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is N-Methyl-4-iodophenylalanine so prone to racemization during amide coupling?

A: There are two primary reasons:

  • Steric Hindrance: The N-methyl group and the bulky iodophenyl side chain create significant steric hindrance. This slows down the desired amide bond formation, providing a larger window of opportunity for the activated carboxylic acid to cyclize into the planar, racemization-prone oxazolium-5-oxide intermediate.[2][3]

  • Oxazolium-5-oxide Formation: N-methylated amino acids are known to readily form oxazolium-5-oxide intermediates during activation.[1] This planar structure is susceptible to deprotonation at the α-carbon by a base, leading to racemization.

Q2: I am using a standard carbodiimide coupling reagent like DIC and am seeing significant racemization. Why is this happening and what is the immediate fix?

A: Carbodiimides like DIC or DCC form a highly reactive O-acylisourea intermediate. While very reactive, this intermediate is also highly susceptible to cyclization to the oxazolone, which leads to racemization.[4] Using a carbodiimide alone is a common cause of significant racemization.[5]

The Immediate Fix: Always use a racemization-suppressing additive in conjunction with your carbodiimide. The most common and effective additives are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization, while still being reactive enough for the coupling reaction.[8][9]

Q3: Which class of coupling reagents is generally considered the best for minimizing racemization with N-methylated amino acids?

A: While no single reagent is perfect for all situations, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally preferred over carbodiimides for difficult couplings.[10][11][12] These reagents often lead to faster coupling rates and lower levels of racemization. However, even with these reagents, the choice of base and other reaction conditions remains critical. For extremely challenging cases, newer "racemization-free" reagents like those based on ynamides or TCFH-NMI can be considered.[13][14][15]

Q4: How does the choice of base affect racemization?

A: The base plays a critical role. Its job is to deprotonate the incoming amine's ammonium salt and neutralize any acidic byproducts. However, excess or a sufficiently strong base can directly abstract the α-proton from the activated amino acid or the oxazolone intermediate, causing racemization.[5][7]

  • Recommendation: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[7] These bases are less likely to cause α-proton abstraction due to their bulk. Avoid less hindered bases like triethylamine (TEA) where possible.[7] Always use the minimum stoichiometry of base required for the reaction.

Q5: Can the solvent choice really make a difference in the level of racemization?

A: Yes, significantly. The solvent affects the rates of both the desired coupling reaction and the undesired racemization pathway. Polar solvents have been shown to promote racemization.[1][16]

  • Recommendation: For solid-phase synthesis, N-methylpyrrolidone (NMP) is often preferred for its excellent solvating properties, which can help disrupt peptide aggregation and facilitate coupling.[12] For solution-phase synthesis, solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices, but it's crucial to be aware that they can still allow for racemization.[16] Solvents like chloroform and dichloromethane have been reported as being particularly unfavorable for minimizing racemization in some contexts.[16]

Troubleshooting Guide: Minimizing Racemization

This section addresses specific issues you might encounter during your experiments.

Issue 1: High levels of diastereomers detected by HPLC/LC-MS post-coupling.

This is the most direct indicator of racemization. Follow this workflow to diagnose and solve the problem.

Troubleshooting Workflow Diagram

G start High Racemization Detected reagent Step 1: Review Coupling Reagent & Additive Combination start->reagent base Step 2: Evaluate Base Choice & Stoichiometry reagent->base Using Carbodiimide alone? Add HOBt/HOAt/Oxyma. Still high? Switch to HATU/HBTU/PyBOP. temp Step 3: Control Reaction Temperature base->temp Using TEA? Switch to DIEA/Collidine. Using >2 eq. base? Reduce to stoichiometric amount. solvent Step 4: Assess Solvent & Concentration temp->solvent Running at RT or higher? Cool reaction to 0°C. end Racemization Minimized solvent->end Reaction slow/aggregating? Switch from DMF to NMP. Consider dilution.

Caption: Troubleshooting workflow for racemization.

Detailed Troubleshooting Steps:
  • Review Your Coupling Reagent and Additives:

    • Problem: You are using a carbodiimide (e.g., DIC) without an additive.

    • Explanation: This creates a highly reactive intermediate that is prone to racemization.[5]

    • Solution: Immediately incorporate an additive like Oxyma or HOAt at a 1:1 stoichiometry with the coupling reagent.[7]

    • Advanced Solution: If racemization persists, switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) based reagent.[4][11] These are generally more effective for sterically hindered couplings.

  • Evaluate Your Base:

    • Problem: You are using triethylamine (TEA) or an excess of DIEA.

    • Explanation: Less hindered bases and excess base concentration increase the rate of α-proton abstraction, the key step in racemization.[7]

    • Solution: Switch to a sterically hindered base like DIEA or 2,4,6-collidine.[7] Carefully control the stoichiometry; use the minimum amount necessary, typically 1.5-2.0 equivalents relative to the carboxylic acid.

  • Control the Reaction Temperature:

    • Problem: The coupling reaction is being run at room temperature or elevated temperatures.

    • Explanation: Higher temperatures accelerate all reactions, including the undesired racemization pathway.[5]

    • Solution: Perform the coupling at a lower temperature, ideally 0°C.[5] This slows down oxazolone formation relative to the main coupling reaction. Pre-activate the acid at 0°C before adding it to the amine component.

Issue 2: The coupling reaction is very slow or incomplete, leading to side products.

Slow reaction kinetics are common with N-methylated amino acids and can indirectly lead to more racemization by increasing the lifetime of the activated intermediate.

  • Increase Reagent Equivalents:

    • Solution: For difficult couplings, increase the equivalents of the amino acid, coupling reagent, and base. A common starting point is 3-5 equivalents of each relative to the resin loading or limiting amine.

  • Switch to a More Potent Coupling Reagent:

    • Solution: If standard reagents like HBTU are failing, consider moving to a more potent option like HATU or, for extremely difficult cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH.[12]

  • Optimize the Solvent:

    • Problem: The peptide-resin may be aggregating, preventing efficient coupling.

    • Solution: Switch from DMF to NMP, which has superior solvating properties. In some cases, adding a chaotropic salt or using a solvent mixture (e.g., DCM/DMF/NMP) can be beneficial.[12]

Data Summary & Reagent Comparison

The choice of coupling conditions has a direct and quantifiable impact on the stereochemical outcome. The following table summarizes common coupling reagents and their relative potential for causing racemization.

Coupling Reagent ClassExamplesAdditive Required?General Racemization RiskKey Considerations
Carbodiimides DIC, DCC, EDCYes (Crucial) High (without additive)Economical, but requires an additive like HOBt, HOAt, or Oxyma to suppress racemization.[7][10][11]
Uronium/Aminium HATU, HBTUNo (Built-in)Low to ModerateHighly efficient and fast. HATU is generally considered superior to HBTU.[4] Risk increases with strong bases.
Phosphonium PyBOP, PyAOPNo (Built-in)Low to ModerateVery effective, especially for hindered systems. Byproducts are water-soluble, simplifying workup.[10][11]
Immonium TCFH-NMINoVery LowA highly efficient system that generates a reactive N-acyl imidazolium salt in situ, noted for low racemization.[15]
Ynamides MYTsANoVery LowA newer class of reagents reported to be "racemization-free" as they do not require a base co-reagent.[14][17][18]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIEA

This protocol is a robust starting point for coupling N-Methyl-4-iodophenylalanine while minimizing racemization.

Workflow Diagram

G cluster_vessel Activation Vessel (at 0°C) cluster_resin Reaction Vessel A 1. Dissolve Fmoc-N-Me-4-I-Phe-OH in DMF/NMP B 2. Add HATU A->B C 3. Add DIEA (last) B->C D 4. Pre-activate for 1-5 min C->D F 5. Transfer activated mixture to resin D->F E Resin with deprotected N-terminal amine E->F G 6. Couple for 1-2 hours at 0°C to RT F->G H 7. Wash resin & check coupling completion G->H

Caption: Low-racemization coupling workflow using HATU.

Step-by-Step Methodology:
  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) on the resin-bound peptide is fully removed using standard deprotection protocols (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF or NMP (at least 5 x 1 min) to remove all residual piperidine.

  • Reagent Preparation (Activation Vessel):

    • In a separate vessel, dissolve 3-4 equivalents of Fmoc-N-Methyl-4-iodophenylalanine-OH in DMF or NMP.

    • Add 2.9-3.9 equivalents of HATU to the amino acid solution.

    • Cool the activation vessel to 0°C in an ice bath.

  • Activation:

    • Add 6-8 equivalents of DIEA to the cooled amino acid/HATU mixture.

    • Allow the mixture to pre-activate for 1-5 minutes at 0°C. The solution will typically change color.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the vessel containing the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours. It is advisable to start the reaction at 0°C and let it slowly warm to room temperature.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF or NMP to remove excess reagents.

    • Perform a Kaiser test (or other appropriate test for secondary amines) to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Quantification of Racemization via Chiral HPLC

This protocol provides a general method to determine the percentage of the undesired diastereomer formed during the coupling step.

  • Peptide Cleavage and Deprotection: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Sample Preparation: Precipitate the cleaved peptide with cold ether, centrifuge, and decant. Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water).

  • HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a chiral protein-based or macrocyclic antibiotic-based column).

    • Develop a gradient method, typically using Acetonitrile and Water with 0.1% TFA as mobile phases, to separate the desired (L,L) diastereomer from the undesired (D,L) diastereomer.

    • Integrate the peak areas of the two diastereomers.

  • Calculation:

    • % Racemization = [Area(D,L) / (Area(L,L) + Area(D,L))] x 100

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]

  • Birlirakis, N., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5030-5037. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6032-6039. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). Evolution of amide bond formation. ARKIVOC, 2010(8), 189-250. Retrieved from [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). Evolution of amide bond formation. ARKIVOC, 2010(8), 189-250. Retrieved from [Link]

  • Wang, P., & Lunte, S. M. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 23(16), 2469-2483. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(16), 6032-6039. Retrieved from [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

  • Zhao, J., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). 7.4 Racemization Assays. Science of Synthesis, 21, 319-344. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of N-Methyl-4-Iodophenylalanine Modified Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly modified synthetic peptides. The incorporation of N-methyl-4-io...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly modified synthetic peptides. The incorporation of N-methyl-4-iodophenylalanine introduces a dual challenge: the N-methyl group induces complex conformational isomerism, while the bulky, halogenated 4-iodophenyl ring drastically increases lipophilicity.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of these complex macromolecules.

Troubleshooting Guides & FAQs

Q1: Why does my N-methyl-4-iodophenylalanine peptide elute as a broad smear or multiple split peaks, even though mass spectrometry confirms a single mass? Causality: N-methylation of the peptide backbone removes the hydrogen bond donor and lowers the thermodynamic energy barrier for cis/trans isomerization of the tertiary amide bond. At standard room temperature, these conformers interconvert slowly relative to the HPLC separation timescale. Because the cis and trans states interact differently with the stationary phase, they elute as distinct peaks or a continuous broad smear[1]. Solution: Elevate the column oven temperature to 60°C–65°C. The added thermal energy accelerates the interconversion rate between conformers, effectively collapsing the split peaks into a single, sharp, time-averaged peak[1].

Q2: My peptide is extremely hydrophobic and either does not elute from a standard C18 column or elutes only during the column wash (>95% Acetonitrile). How can I improve recovery? Causality: The 4-iodophenylalanine residue features a bulky, highly lipophilic halogenated aromatic ring. When combined with backbone N-methylation (which further increases hydrophobicity by eliminating polar N-H bonds), the peptide binds too strongly to the dense, long alkyl chains of a standard C18 stationary phase, leading to excessive retention and poor recovery. Solution: Switch to a less retentive stationary phase, such as a C4 or C8 column , to reduce the hydrophobic surface area. Alternatively, utilize a Phenyl-Hexyl column . A phenyl phase provides orthogonal selectivity through π-π interactions with the iodophenyl ring, allowing for elution at lower organic concentrations while maintaining high resolution[2].

Q3: My peptide is precipitating in the HPLC injection loop or at the head of the column, causing high backpressure. How do I prevent this? Causality: The extreme hydrophobicity of the iodinated residue drastically lowers aqueous solubility. Injecting the crude peptide in a weak solvent (e.g., 10% acetonitrile in water) causes instantaneous aggregation and precipitation when it meets the highly aqueous initial mobile phase. Solution: Dissolve the crude peptide in a strongly chaotropic solvent mixture, such as 50% DMSO / 50% Acetonitrile, prior to injection. DMSO effectively disrupts intermolecular hydrogen bonding and prevents aggregation, keeping the peptide fully solvated as it loads onto the column[2].

Quantitative Optimization Matrix

The following table summarizes the quantitative shifts in chromatographic parameters required to transition from standard peptide purification to an optimized protocol for N-methyl-4-iodophenylalanine peptides.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Stationary Phase C18 (Octadecyl), 100 ÅC4, C8, or Phenyl-HexylReduces excessive hydrophobic drag; Phenyl phase adds π-π selectivity for the iodinated ring.
Column Temperature 20°C - 25°C60°C - 65°CAccelerates cis/trans conformer interconversion to yield a single, sharp peak.
Mobile Phase B 100% Acetonitrile (0.1% TFA)Acetonitrile + 5% Isopropanol (0.1% TFA)Isopropanol increases the elutropic strength, aiding the desorption of highly lipophilic residues.
Gradient Slope 1.0% - 2.0% B / min0.25% - 0.5% B / minA shallower slope maximizes resolution between the target and closely related des-methyl/des-iodo byproducts.

Experimental Protocol: High-Temperature HPLC Purification

To ensure scientific integrity, this protocol utilizes a self-validating "scout-to-focused" methodology. This prevents the loss of valuable crude material by empirically determining the exact elution profile before preparative scaling.

Step 1: Sample Solubilization and Clarification

  • Weigh the crude peptide and dissolve it in a 1:1 mixture of DMSO and Acetonitrile to a concentration of 10 mg/mL.

  • Vortex for 60 seconds, then sonicate for 5 minutes.

  • Centrifuge at 14,000 × g for 10 minutes to pellet any insoluble micro-particulates. Transfer the supernatant to an HPLC vial.

Step 2: System Equilibration

  • Install a Phenyl-Hexyl analytical column (e.g., 5 µm, 100 Å) into the column oven.

  • Set the oven temperature to 65°C and allow 15 minutes for thermal equilibration.

  • Equilibrate the column with 5 column volumes (CV) of 10% Mobile Phase B (Acetonitrile with 0.1% TFA) and 90% Mobile Phase A (Water with 0.1% TFA).

Step 3: Scout Gradient Validation

  • Inject a small analytical volume (e.g., 5 µL) of the clarified crude peptide.

  • Run a scout gradient from 10% to 90% B over 30 minutes (slope: 2.6% B/min).

  • Monitor UV absorbance at 220 nm (peptide backbone) and 254 nm (aromatic iodophenyl ring).

  • Identify the target peak via LC-MS and calculate the exact percentage of Mobile Phase B at which the peptide elutes (e.g., elutes at 55% B).

Step 4: Focused Preparative Purification

  • Transfer the optimized parameters to a preparative HPLC system fitted with a matching Phenyl-Hexyl preparative column, heated to 65°C.

  • Program a focused, shallow gradient: Start 10% below the scout elution point (e.g., 45% B) and end 10% above it (e.g., 65% B), utilizing a slope of 0.5% B per minute [3].

  • Inject the preparative sample. Collect fractions based on dual-wavelength UV triggering.

  • Verify fraction purity via analytical LC-MS before pooling and lyophilization.

Troubleshooting Workflow Visualization

Workflow Start Crude N-Methyl-4-Iodophenylalanine Peptide HPLC Analysis Split Chromatographic Issue? Start->Split Broad Broad / Split Peaks (Conformer Isomerism) Split->Broad Yes Retain Excessive Retention (High Hydrophobicity) Split->Retain Yes Temp Increase Column Temp to 60°C - 65°C Broad->Temp Col Switch to C4, C8, or Phenyl-Hexyl Column Retain->Col Mech1 Accelerates cis/trans interconversion rate Temp->Mech1 Mech2 Reduces hydrophobic drag, adds π-π selectivity Col->Mech2 Success Sharp, Resolved Peak High Recovery Mech1->Success Mech2->Success

Workflow for troubleshooting HPLC purification of N-methylated, highly hydrophobic peptides.

References

  • Proximity-driven acceleration of challenging solid-phase peptide couplings (SI Final) . Semantic Scholar. 1

  • How can I get a proper HPLC for hydrophobic peptide? . ResearchGate. 2

  • Synthesis and SAR of a Library of Cell-Permeable Biotin-R8ERY Peptidomimetics*. ConnectSci. 3

Sources

Reference Data & Comparative Studies

Validation

Comparing n-Methyl-4-iodophenylalanine and bromophenylalanine for cross-coupling

As peptide therapeutics evolve, the demand for precise, late-stage functionalization has made transition-metal-catalyzed cross-coupling a cornerstone of modern drug development. Incorporating halogenated unnatural amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve, the demand for precise, late-stage functionalization has made transition-metal-catalyzed cross-coupling a cornerstone of modern drug development. Incorporating halogenated unnatural amino acids (UAAs) provides bioorthogonal handles for Suzuki-Miyaura, Sonogashira, and Heck reactions.

In this guide, we will critically compare two prominent UAAs used for these applications: N-Methyl-4-iodophenylalanine (N-Me-4-I-Phe) and 4-Bromophenylalanine (4-Br-Phe) . By examining the causality behind their reactivity and structural impacts, this guide provides the logical framework necessary to select the optimal UAA for your specific peptide engineering workflows.

Mechanistic Causality: Halogen Reactivity and Backbone Modifications

The decision between N-Me-4-I-Phe and 4-Br-Phe is governed by two distinct chemical phenomena: the thermodynamics of the carbon-halogen bond and the steric implications of N-methylation.

1. The Halogen Effect: Oxidative Addition Kinetics The success of any palladium-catalyzed cross-coupling hinges on the initial of the Pd(0) species into the aryl halide bond[1]. The carbon-iodine (C-I) bond dissociation energy is approximately 65 kcal/mol, which is significantly lower than the carbon-bromine (C-Br) bond (~81 kcal/mol).

Because of this lower activation barrier, N-Me-4-I-Phe undergoes oxidative addition rapidly. This allows cross-coupling reactions to proceed under mild, often ambient conditions (20 °C – 40 °C), which is critical for preserving sensitive peptide stereocenters and preventing the degradation of fragile side chains[2]. In contrast, the stronger C-Br bond in 4-Br-Phe typically requires elevated temperatures (60 °C – 80 °C) or the use of highly active, electron-rich ligands (e.g., ADHP or specialized water-soluble phosphines) to force the oxidative addition step[3][4].

2. The N-Methylation Effect: Stability vs. Synthesis N-methylation of the peptide backbone restricts conformational flexibility and eliminates hydrogen-bond donors. This modification dramatically enhances the and membrane permeability of the final therapeutic[5].

However, this structural advantage introduces severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Coupling the subsequent amino acid onto the secondary amine of N-Me-4-I-Phe requires highly reactive coupling reagents (e.g., HATU/HOAt) and extended reaction times. Conversely, 4-Br-Phe lacks this N-methyl group and behaves like a canonical primary amino acid during SPPS, ensuring high coupling efficiencies without specialized protocols[6].

Comparative Performance Data

To facilitate rapid decision-making, the quantitative and qualitative traits of both UAAs are summarized below.

ParameterN-Methyl-4-iodophenylalanine (N-Me-4-I-Phe)4-Bromophenylalanine (4-Br-Phe)
C-X Bond Dissociation Energy ~65 kcal/mol (Highly reactive)~81 kcal/mol (Less reactive)
Typical Suzuki-Miyaura Temp. 20 °C – 40 °C60 °C – 80 °C
SPPS Coupling Efficiency Low (Steric hindrance from N-Me)High (Standard primary amine)
Proteolytic Stability High (N-methylation blocks cleavage)Standard (Susceptible to proteases)
Pd-OAC Formation Rapid, stable intermediate formationSlower, requires active ligands
Cost / Commercial Availability High Cost / Specialty SynthesisLow Cost / Widely Available

Workflow & Decision Logic

Selecting the right UAA requires balancing the ease of solid-phase synthesis against the required mildness of the downstream cross-coupling reaction.

DecisionTree Start Select Halogenated UAA Q1 Are mild conditions (<40°C) strictly required? Start->Q1 Q2 Is proteolytic stability a primary goal? Q1->Q2 Yes BrPhe 4-Bromophenylalanine (Standard SPPS) Q1->BrPhe No NMeIPhe N-Methyl-4-iodophenylalanine (High Reactivity) Q2->NMeIPhe Yes Q2->BrPhe No

Fig 1: Decision logic for selecting between N-Me-4-I-Phe and 4-Br-Phe in peptide design.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can instantly diagnose mechanistic failures and apply targeted corrections.

Protocol 1: Mild Suzuki-Miyaura Coupling of N-Me-4-I-Phe Peptides

Rationale: This protocol exploits the high reactivity of the C-I bond to perform the coupling at 37 °C, preserving sensitive residues (e.g., Met, Trp) and preventing epimerization[2].

  • Preparation: Dissolve the N-Me-4-I-Phe-containing peptide (1.0 eq, 10 mM) in degassed aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing 10% v/v glycerol to stabilize the peptide structure[3].

  • Catalyst Activation: In a separate vial, pre-mix Na₂PdCl₄ (0.5 eq) and a water-soluble ligand (e.g., sSPhos, 1.0 eq) in water for 15 minutes to generate the active Pd(0) complex.

  • Coupling: Add the arylboronic acid (5.0 eq) to the peptide solution, followed immediately by the activated catalyst mixture.

  • Incubation: Stir at 37 °C for 2–4 hours.

  • Self-Validation (LC-MS): Analyze the crude mixture at 1-hour intervals. The system is self-validating when the disappearance of the starting mass perfectly correlates with the appearance of the cross-coupled mass, with zero +H (dehalogenation) side-products. Diagnostic: If dehalogenation >5% is observed, the catalytic cycle is starved of boronic acid; correct this by increasing the boronic acid to 10.0 eq.

Protocol 2: Ligand-Accelerated Coupling of 4-Br-Phe Peptides

Rationale: The stronger C-Br bond necessitates either thermal energy or highly electron-donating ligands to drive oxidative addition[4].

  • Preparation: Dissolve the 4-Br-Phe peptide (1.0 eq, 10 mM) in a 1:1 mixture of degassed DMF and 100 mM sodium carbonate buffer (pH 9.0).

  • Catalyst Selection: Use a pre-formed, highly active catalyst such as ADHP-Pd (5 mol%) to facilitate C-Br insertion[3].

  • Coupling: Add the arylboronic acid (5.0 eq).

  • Incubation: Heat the reaction to 70 °C under an inert argon atmosphere for 12–16 hours.

  • Self-Validation (LC-MS): Monitor via LC-MS. A successful run will show complete consumption of the 4-Br-Phe peptide. Diagnostic: If the starting material persists after 12 hours without product formation, it validates that the chosen phosphine ligand is insufficiently electron-rich for the specific steric environment, triggering a necessary switch to a more active ligand system.

Catalytic Pathway Visualization

Understanding where the halogen dictates reaction speed is critical for troubleshooting. The diagram below highlights the oxidative addition step, which serves as the primary kinetic bottleneck for brominated substrates.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining for Br) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII I: Fast (<40°C) Br: Slow (60-80°C) TransMet Transmetalation (Boronic Acid) PdII->TransMet PdII_R Pd(II) Intermediate [Ar-Pd-R] TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Peptide RedElim->Product

Fig 2: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition divergence.

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI Molecules URL:[Link]

  • Enantiospecific Synthesis of Heterocycles from α-Amino Acids Chemical Reviews (ACS Publications) URL:[Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature NIH PubMed Central (PMC) URL:[Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions The Journal of Organic Chemistry (via Figshare) URL:[Link]

  • Suzuki reaction Wikipedia URL: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications MDPI Molecules URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of N-Methyl-4-iodophenylalanine: A Comprehensive Comparison Guide

Executive Summary N-Methyl-4-iodophenylalanine (N-Me-p-I-Phe) is a critical unnatural amino acid utilized extensively in peptide drug discovery, radiolabeling, and structural biology (e.g., serving as an orthogonal handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-4-iodophenylalanine (N-Me-p-I-Phe) is a critical unnatural amino acid utilized extensively in peptide drug discovery, radiolabeling, and structural biology (e.g., serving as an orthogonal handle for Sonogashira cross-coupling) . Accurately sequencing peptides containing this residue requires a deep understanding of its gas-phase behavior. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of N-Me-p-I-Phe against its structural analogs, providing researchers with the mechanistic insights and self-validating protocols necessary for robust analytical characterization.

Mechanistic Causality: The Chemistry of Fragmentation

To optimize MS/MS methods, one must understand the chemical causality driving the fragmentation pathways:

  • The N-Methyl Effect on Ionization and Stability: The electron-donating inductive effect of the N-methyl group increases the basicity of the α -amino nitrogen. This stabilizes the protonated precursor ion [M+H]+ , dictating that N-methyl amino acids generally require higher collision-induced dissociation (CID) energies to initiate fragmentation compared to free primary amino acids .

  • The C-I Bond Lability: The carbon-iodine bond on the phenyl ring is highly polarizable and relatively weak (bond dissociation energy 240 kJ/mol). During CID, the homolytic cleavage of the C-I bond (loss of an iodine radical, -127 Da) aggressively competes with standard amino acid backbone fragmentation .

  • Immonium Ion Formation: The hallmark of amino acid MS/MS is the formation of the immonium ion via the neutral loss of water and carbon monoxide (-46 Da). For N-methylated species, this results in a structurally distinct N-methyl immonium ion that serves as a primary diagnostic marker .

Performance Comparison: N-Me-4-I-Phe vs. Alternatives

When analyzing complex biological matrices or synthetic peptide libraries, distinguishing N-Me-p-I-Phe from its unmethylated or unhalogenated counterparts is essential. Table 1 summarizes the diagnostic ions and optimal energetic parameters for these alternatives.

Table 1: Comparative ESI-MS/MS Fragmentation Data (Positive Ion Mode)

CompoundPrecursor [M+H]+ (m/z)Immonium Ion (m/z)Key Diagnostic LossOptimal CID Energy (eV)
N-Methyl-4-iodophenylalanine 306.0260.0179.0 (-I•), 133.0 (Immonium - I•)25 - 30
4-Iodophenylalanine 292.0246.0165.0 (-I•)15 - 20
N-Methylphenylalanine 180.1134.1149.1 ( −NH2​CH3​ )20 - 25

Data synthesis based on established fragmentation rules for N-methyl amino acids and halogenated phenylalanines.

Fragmentation Pathway Analysis

The fragmentation of N-Me-p-I-Phe is a multi-pathway process driven by the applied collision energy. At lower energies, the loss of the methylamine group or the formation of the immonium ion dominates. As energy increases, the deiodination pathway becomes the base peak.

MS_Fragmentation Precursor [M+H]+ m/z 306.0 N-Methyl-4-iodophenylalanine Immonium Immonium Ion m/z 260.0 Loss of H2O + CO (-46 Da) Precursor->Immonium CID (Low Energy) -46 Da IodineLoss Deiodinated Precursor m/z 179.0 Loss of I• (-127 Da) Precursor->IodineLoss CID (High Energy) -127 Da MethylamineLoss Deaminated Precursor m/z 275.0 Loss of NH2CH3 (-31 Da) Precursor->MethylamineLoss CID -31 Da ImmoniumIodineLoss Deiodinated Immonium m/z 133.0 Loss of I• (-127 Da) Immonium->ImmoniumIodineLoss CID -127 Da

Diagnostic CID MS/MS fragmentation pathways of protonated N-Methyl-4-iodophenylalanine.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system design. By using an internal standard mixture, the user can verify system suitability before analyzing unknown samples.

LCMS_Workflow SamplePrep 1. Sample Prep (0.1 mg/mL in 5% ACN) Chromatography 2. RP-LC Separation (C18, 4% to 40% B) SamplePrep->Chromatography Ionization 3. ESI Source (+) (Capillary: 3.0 kV) Chromatography->Ionization MassSpec 4. Tandem MS (CID) (Energy: 15-35 eV) Ionization->MassSpec DataAnalysis 5. Data Analysis (EIC & MassQL) MassSpec->DataAnalysis

Step-by-step LC-MS/MS experimental workflow for unnatural amino acid characterization.

Step-by-Step Methodology:
  • System Suitability & Calibration (The Self-Validation Step):

    • Prepare a 1 µg/mL standard mixture of N-Methylphenylalanine and 4-Iodophenylalanine.

    • Inject the standard and verify that the N-Me-Phe immonium ion (m/z 134.1) and the p-I-Phe deiodinated ion (m/z 165.0) are detected at a minimum signal-to-noise ratio of 100:1. This confirms the CID energy is properly calibrated for both N-methylation and halogen loss .

  • Sample Preparation:

    • Reconstitute the N-Me-p-I-Phe sample (or peptide digest) in Mobile Phase A (0.1% formic acid in LC-MS grade water) to a final concentration of 0.1 mg/mL .

    • Centrifuge at 14,000 × g for 10 minutes to remove particulates.

  • Chromatographic Separation (RP-LC):

    • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient Causality: Hold at 4% B for 1 minute to desalt and focus polar species. Apply a linear gradient from 4% to 40% B over 4 minutes to elute the highly hydrophobic iodinated aromatic ring .

  • Mass Spectrometry Acquisition:

    • Source: Electrospray Ionization in positive mode (ESI+).

    • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

    • MS/MS Settings: Isolate the precursor ion m/z 306.0 ( ± 0.5 Da). Apply a stepped normalized collision energy (NCE) of 20, 25, and 30 eV. Rationale: Stepped energy ensures the simultaneous capture of both the labile iodine loss (low energy) and the stable immonium ion formation (high energy) in a single composite spectrum .

  • Data Processing:

    • Generate Extracted Ion Chromatograms (EICs) for m/z 306.0 (Precursor), 260.0 (Immonium), and 179.0 (Deiodinated).

    • Validate the presence of the unnatural amino acid by confirming the co-elution of all three m/z traces.

References
  • "Use of the Sonogashira Coupling Reaction for the 'Two-Step' Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds." Bioconjugate Chemistry - ACS Publications, 2005.[Link]

  • "ESI‐MS/MS analysis of protonated N‐methyl amino acids and their immonium ions." Journal of Mass Spectrometry, 2019.[Link]

  • "Mass spectrometric study of the decomposition pathways of..." Researcher.life, 2015.[Link]

  • "Application of feature-based molecular networking and MassQL for the MS/MS fragmentation study of depsipeptides." NCBI PMC, 2023.[Link]

  • "Monitoring monomer-specific acyl–tRNA levels in cells with PARTI." Oxford Academic, 2025. [Link]

  • "Engineering post-translational proofreading to discriminate non-standard amino acids." bioRxiv, 2017.[Link]

Validation

A Comparative Guide to the NMR Characterization of n-Methyl-4-iodophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals The incorporation of n-Methyl-4-iodophenylalanine into peptides and other molecules is a significant strategy in medicinal chemistry. The N-methylation can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of n-Methyl-4-iodophenylalanine into peptides and other molecules is a significant strategy in medicinal chemistry. The N-methylation can enhance proteolytic stability and membrane permeability, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions or radio-labeling.[1][2] Accurate and comprehensive structural characterization is therefore paramount to ensure the identity, purity, and conformational integrity of these valuable compounds.

The Indispensable Role of NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides unparalleled insight into the molecular structure of chemical compounds.[3][4] By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of individual atoms, making it an essential tool for the definitive structural confirmation of n-Methyl-4-iodophenylalanine derivatives.[3]

This guide will compare and contrast the utility of various one-dimensional (1D) and two-dimensional (2D) NMR experiments, providing the rationale behind experimental choices and offering detailed protocols for their execution.

Foundational 1D NMR Techniques: ¹H and ¹³C NMR

The starting point for the characterization of any organic molecule is typically the acquisition of 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of protons. For a typical n-Methyl-4-iodophenylalanine derivative, the proton spectrum can be divided into distinct regions:

  • Aromatic Region (around 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region. Due to the iodine substituent at the 4-position, the aromatic signals often appear as two distinct doublets, characteristic of a para-substituted benzene ring.

  • Alpha-Proton (α-H) (around 4.0-5.0 ppm): The proton attached to the chiral center (the α-carbon) will typically appear as a multiplet. Its chemical shift is influenced by the adjacent amino and carboxyl groups.

  • Beta-Protons (β-H) (around 3.0-3.5 ppm): The two diastereotopic protons on the β-carbon will appear as a set of multiplets.

  • N-Methyl Protons (around 2.5-3.0 ppm): A singlet corresponding to the three protons of the N-methyl group is a key diagnostic signal for these derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. Key signals to identify in the ¹³C NMR spectrum of an n-Methyl-4-iodophenylalanine derivative include:

  • Carbonyl Carbon (around 170-175 ppm): The carbon of the carboxylic acid or ester group appears at the downfield end of the spectrum.[5]

  • Aromatic Carbons (around 115-140 ppm): The carbons of the phenyl ring will resonate in this region. The carbon directly attached to the iodine atom (ipso-carbon) will experience a significant upfield shift due to the "heavy atom effect".[6][7]

  • Alpha-Carbon (α-C) (around 55-65 ppm): The chiral carbon atom.

  • N-Methyl Carbon (around 30-40 ppm): The carbon of the N-methyl group.

  • Beta-Carbon (β-C) (around 35-45 ppm): The carbon adjacent to the aromatic ring.

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR provides a foundational overview, complex molecules or the presence of overlapping signals often necessitate the use of 2D NMR experiments for complete and unambiguous structural elucidation.[8][9]

Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] This is invaluable for tracing the connectivity of proton spin systems within the molecule. For n-Methyl-4-iodophenylalanine derivatives, COSY is instrumental in:

  • Confirming the Phenylalanine Backbone: Establishing the correlation between the α-H and the β-protons.

  • Assigning Aromatic Protons: Identifying the coupling between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[10] This powerful technique allows for the direct assignment of protonated carbons. Key applications for n-Methyl-4-iodophenylalanine derivatives include:

  • Unambiguous Carbon Assignment: Directly linking each proton signal to its corresponding carbon signal, resolving any ambiguities from the 1D spectra.

  • Distinguishing Diastereotopic Protons: Clearly identifying the distinct carbon and proton signals for the two β-protons.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[11][12] This is crucial for piecing together the different spin systems and confirming the overall molecular structure. For the title compounds, HMBC is essential for:

  • Connecting the N-Methyl Group: Observing a correlation between the N-methyl protons and the α-carbon.

  • Linking the Phenyl Ring to the Backbone: Identifying correlations between the β-protons and the aromatic carbons.

  • Confirming the Carboxyl Group Position: Observing correlations from the α-H and β-protons to the carbonyl carbon.

Experimental Protocols

Sample Preparation: A Critical First Step

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[13][14]

Protocol for NMR Sample Preparation:

  • Weigh the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the n-Methyl-4-iodophenylalanine derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[13]

  • Choose a Deuterated Solvent: Select a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD).[14] The use of deuterated solvents is necessary for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[14]

  • Filtration (if necessary): If the solution contains any solid particles, filter it through a small plug of glass wool or cotton in a Pasteur pipette into the NMR tube.[15] Solid particles can degrade the quality of the NMR spectrum.[15]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[16]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Data Presentation: A Comparative Overview

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for n-Methyl-4-iodophenylalanine derivatives. Actual values will vary depending on the specific derivative and the solvent used.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Aromatic-H 7.0 - 8.0 (d)115 - 140COSY: to adjacent aromatic-HHMBC: to β-C, ipso-C
α-H 4.0 - 5.0 (m)55 - 65COSY: to β-HHSQC: to α-CHMBC: to β-C, C=O, N-CH₃
β-H 3.0 - 3.5 (m)35 - 45COSY: to α-HHSQC: to β-CHMBC: to α-C, aromatic-C, C=O
N-CH₃ 2.5 - 3.0 (s)30 - 40HSQC: to N-CH₃ CHMBC: to α-C
C=O -170 - 175HMBC: from α-H, β-H
ipso-C (C-I) -~90 - 100HMBC: from adjacent aromatic-H

Visualizing the Workflow: A Logical Approach to Structure Elucidation

The following diagram illustrates the logical workflow for the NMR characterization of n-Methyl-4-iodophenylalanine derivatives, from initial 1D experiments to the final structural confirmation using 2D techniques.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems Proton Chemical Shifts & Coupling Constants C13_NMR ¹³C NMR Protonated_Carbons Assign Protonated Carbons C13_NMR->Protonated_Carbons Carbon Chemical Shifts COSY COSY COSY->Proton_Systems ¹H-¹H Correlations HSQC HSQC HSQC->Protonated_Carbons ¹H-¹³C Direct Correlations HMBC HMBC Connect_Fragments Connect Molecular Fragments HMBC->Connect_Fragments Proton_Systems->COSY Protonated_Carbons->HSQC Protonated_Carbons->Connect_Fragments Connect_Fragments->HMBC Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Trustworthiness Through Self-Validating Protocols

The combination of these NMR experiments provides a self-validating system for structural elucidation. For instance, a ¹H-¹H coupling observed in the COSY spectrum between the α-H and β-protons should be supported by HMBC correlations from the α-H to the β-carbon and from the β-protons to the α-carbon. Similarly, the direct one-bond correlation seen in the HSQC spectrum should be absent in the HMBC spectrum for the same proton-carbon pair, which is optimized for longer-range couplings. Any inconsistencies in these datasets would indicate either an incorrect structural assignment or the presence of unexpected structural features, prompting further investigation.

Conclusion

The comprehensive NMR characterization of n-Methyl-4-iodophenylalanine derivatives is a multi-step process that relies on the synergistic application of various 1D and 2D NMR techniques. By following a logical workflow, from initial ¹H and ¹³C NMR to more advanced COSY, HSQC, and HMBC experiments, researchers can achieve unambiguous structural assignments. The detailed protocols and comparative data presented in this guide are intended to empower scientists in their drug discovery and development efforts by ensuring the integrity and quality of these important molecular building blocks.

References

  • Vertex AI Search. (2017, September 25). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques.
  • Chemical Instrumentation Facility, Iowa State University.
  • PubMed. (n.d.). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study.
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.
  • University of California, San Francisco. (2023, August 29).
  • MDPI. (2022, February 9).
  • ACS Publications. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy | The Journal of Organic Chemistry.
  • University of St Andrews. NMR Sample Prepara-on.
  • University College London.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • PMC.
  • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules | Request PDF.
  • Benchchem.
  • anurchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • PubMed. (2008, April 15).
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • ResearchGate. (n.d.). 1H and (b)
  • ACS Publications. (2022, November 11).
  • NMR-BIO. Isotope - labeled amino acids and compounds for NMR studies.
  • Thieme. 4. 13C NMR Spectroscopy.
  • ChemicalBook. L-Phenylalanine(63-91-2) 1H NMR spectrum.
  • NMR-Bio. NMR of large proteins: mastering methyl labeling for high-resolution analysis.
  • Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility.
  • Arkivoc.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000045 - L-Phenylalanine (C9H11NO2).
  • Recent. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
  • SpringerLink.
  • Thieme. 7.5 High Resolution NMR Spectroscopy.
  • PubMed. (2004, October 15).
  • ResearchGate. (n.d.). Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides.....
  • PubMed. (2004, September 15).
  • ACS Publications. (2014, May 1). Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis | Journal of the American Chemical Society.
  • PMC.
  • MDPI. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • JEOL.
  • ACS Publications. (2015, August 14). Application of 3D NMR for Structure Determination of Peptide Natural Products | The Journal of Organic Chemistry.
  • Cornell eCommons.
  • PMC. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes.
  • ResearchGate. (n.d.). Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1).
  • The Royal Society of Chemistry.
  • ResearchGate. (n.d.). (A) 1H NMR spectrum with vertical scale adjusted to fit entire methyl....
  • SpringerLink. 6 Synthesis of N-Alkyl Amino Acids.
  • Asian Journal of Organic Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • PMC. (2019, December 2). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes.
  • Swinburne figshare. Perspectives in Future Applications and Advancements of NMR Spectroscopy.

Sources

Comparative

LC-MS/MS Validation of Site-Specific N-Methyl-4-Iodophenylalanine Incorporation: A Comparative Guide

The Mechanistic Challenge of N-Methylated UAAs The incorporation of non-canonical amino acids (ncAAs) into proteins and peptides has revolutionized biologics discovery. Among these, N-Methyl-4-iodophenylalanine (N-Me-4-I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge of N-Methylated UAAs

The incorporation of non-canonical amino acids (ncAAs) into proteins and peptides has revolutionized biologics discovery. Among these, N-Methyl-4-iodophenylalanine (N-Me-4-I-Phe) is a "dual-threat" unnatural amino acid. The N-methyl group confers profound proteolytic resistance and alters backbone conformation (favoring membrane permeability), while the para-iodine atom provides a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki/Sonogashira) or heavy-atom phasing in X-ray crystallography.

However, site-specific incorporation of N-methylated amino acids is notoriously difficult. The primary bottleneck is the weakened affinity of the N-methyl-aminoacyl-tRNA for the elongation factor thermal unstable (EF-Tu) [1]. The N-methyl group causes steric clashes within EF-Tu's tight binding pocket, leading to poor ribosomal delivery and high rates of truncation or misincorporation of canonical amino acids.

Because standard fluorescence assays (like GFP readthrough) cannot distinguish between the incorporation of N-Me-4-I-Phe, unmethylated 4-I-Phe, or a misincorporated natural amino acid, high-resolution LC-MS/MS is the ultimate and only definitive arbiter of translational fidelity.

System Comparison: In Vivo PylRS vs. In Vitro FIT

To incorporate N-Me-4-I-Phe, researchers typically choose between two orthogonal translation systems (OTS). Below is an objective comparison of their performance, validated via LC-MS/MS quantification.

A. In Vivo Engineered Pyrrolysyl-tRNA Synthetase (PylRS)

This system relies on cellular machinery (e.g., E. coli) co-expressing an engineered PylRS/tRNA CUA​ pair optimized to accept N-methylated substrates. While highly scalable for large protein production, the in vivo environment is rife with competing canonical amino acids, and cellular demethylases can occasionally strip the N-methyl group before incorporation [3].

B. In Vitro Flexible In-Vitro Translation (FIT) System

Pioneered by the Suga Lab, the FIT system uses flexizymes (ribozymes) to chemically acylate tRNAs with ncAAs, bypassing the need for an engineered synthetase [2]. This reconstituted cell-free system allows for the tuning of tRNA T-stem regions to artificially boost EF-Tu affinity, resulting in exceptional incorporation fidelity.

Table 1: Performance & LC-MS/MS Fidelity Comparison
MetricIn Vivo Engineered PylRSIn Vitro FIT System (Flexizyme)
Primary Use Case Large-scale recombinant protein productionHigh-throughput peptide library screening (RaPID)
Incorporation Efficiency Low to Moderate (15-30% of WT yield)High (85-95% of WT yield)
Demethylation Artifacts Present (up to 5% unmethylated 4-I-Phe detected)None (Cell-free environment lacks demethylases)
Misincorporation Rate Moderate (Phe/Tyr misincorporation common)Extremely Low (< 1%)
LC-MS/MS Matrix Complexity High (Requires extensive affinity purification)Low (Clean background, direct injection possible)

The Causality of LC-MS/MS Experimental Design

Validating N-Me-4-I-Phe requires more than just confirming the precursor mass ( +14.0156 Da for the methyl group, +125.904 Da for Iodine). You must prove the methyl group is on the backbone nitrogen, not the side chain, and that the iodine is intact.

Why Standard CID Fails

Collision-Induced Dissociation (CID) relies on the "mobile proton" model to form oxazolone intermediates, which subsequently cleave the peptide bond to form b and y ions. N-methylated peptide bonds lack the necessary amide hydrogen , making cleavage at the tertiary amide energetically unfavorable. Consequently, CID spectra of N-methylated peptides often show massive gaps in sequence coverage exactly where the UAA is located.

The Solution: HCD and ETD

Higher-energy Collisional Dissociation (HCD) provides sufficient energy to force fragmentation, yielding diagnostic immonium ions . For N-Me-4-I-Phe, HCD generates a highly specific immonium ion at m/z 260.01 (assuming no loss of iodine). Alternatively, Electron Transfer Dissociation (ETD) cleaves the N-C α bond to form c and z ions, completely bypassing the tertiary amide limitation and preserving the labile carbon-iodine bond which can sometimes prematurely cleave under high collision energies.

G Precursor Precursor Ion Selection [M+2H]2+ or [M+3H]3+ FragChoice Fragmentation Method Precursor->FragChoice CID CID (b/y ions) FragChoice->CID HCD HCD (High-res b/y/a ions) FragChoice->HCD ETD ETD (c/z ions) FragChoice->ETD CID_Result Poor cleavage at N-methyl bond (Coverage Gap) CID->CID_Result HCD_Result Diagnostic Immonium Ion m/z 260.01 HCD->HCD_Result ETD_Result Preserves C-I bond, Complete c/z series ETD->ETD_Result

Caption: Logical decision tree for selecting mass spectrometry fragmentation methods for N-methylated UAAs.

Step-by-Step LC-MS/MS Validation Protocol

This self-validating protocol ensures that any detected N-Me-4-I-Phe is a true incorporation event and not an isobaric artifact.

Phase 1: Sample Preparation (Proteolysis)

Causality Note: Trypsin fails to cleave if the N-methylated residue is adjacent to Arginine or Lysine due to steric hindrance at the protease active site. Ensure your UAA is placed at least 2 residues away from the intended cleavage site.

  • Denaturation: Denature 10 µg of purified protein in 8M Urea, 50 mM Tris-HCl (pH 8.0).

  • Reduction/Alkylation: Reduce with 10 mM DTT (37°C, 45 min) and alkylate with 20 mM Iodoacetamide (Dark, RT, 30 min).

  • Digestion: Dilute urea to <1M. Add sequencing-grade Trypsin (1:50 w/w). Incubate at 37°C for 16 hours.

  • Desalting: Quench with 1% TFA. Desalt peptides using C18 StageTips to remove salts that cause ion suppression.

Phase 2: LC-MS/MS Acquisition (Orbitrap Platform)
  • Chromatography: Load peptides onto a 50 cm C18 column (2 µm particle size). Run a 60-minute gradient from 5% to 35% Acetonitrile (0.1% Formic Acid).

    • Note: N-methylation increases hydrophobicity. The N-Me-4-I-Phe containing peptide will elute significantly later than its unmethylated counterpart.

  • MS1 Settings: Resolution 120,000; AGC target 3e6; Mass range 350-1500 m/z.

  • MS2 Settings (PRM or DDA):

    • Trigger HCD fragmentation on the top 10 most intense ions.

    • Normalized Collision Energy (NCE): Set to 28-30%. (Too high will cause neutral loss of iodine; too low will fail to cleave the N-methyl backbone).

    • Resolution 30,000; AGC target 1e5.

G Start Protein Expression with N-Me-4-I-Phe InVivo In Vivo (PylRS) Low Yield, High Scalability Start->InVivo InVitro In Vitro (FIT/Flexizyme) High Yield, Low Scalability Start->InVitro Purification Affinity Purification & Desalting InVivo->Purification InVitro->Purification Digestion Proteolytic Digestion (Avoid adjacent Arg/Lys) Purification->Digestion LCMS LC-MS/MS Analysis (HCD/ETD Acquisition) Digestion->LCMS Validation Sequence Validation & Fidelity Quantification LCMS->Validation

Caption: End-to-end workflow comparing translation systems leading into LC-MS/MS validation.

Phase 3: Data Analysis & Fidelity Quantification

Search the raw data using engines like MaxQuant or Byonic.

  • Dynamic Modifications: Add N-Methylation (+14.0156 Da) on Phe, and Iodination (+125.904 Da) on Phe.

  • Diagnostic Check: Manually inspect the MS2 spectra for the target peptide. You must observe the b and y ions flanking the UAA. Calculate the Extracted Ion Chromatogram (XIC) area for the N-Me-4-I-Phe peptide versus the unmethylated 4-I-Phe peptide to determine the exact in vivo demethylation rate.

Summary of Findings

When choosing a system for N-Me-4-I-Phe incorporation, the analytical data is clear. If your goal is structural biology or large-scale production, the Engineered PylRS system is necessary, but you must implement rigorous LC-MS/MS PRM assays to quantify and monitor the ~5% demethylation artifact [3].

Conversely, for drug discovery and peptide library screening, the FIT/Flexizyme system is vastly superior. By tuning the tRNA T-stem to compensate for the N-methyl group's steric clash with EF-Tu, the FIT system achieves near-perfect fidelity, as validated by clean, artifact-free HCD MS/MS spectra [1, 2].

References

  • Title: Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases Source: Nature Communications URL: [Link]

  • Title: Messenger RNA-programmed incorporation of multiple N-methyl-amino acids into linear and cyclic peptides Source: Chemistry & Biology URL: [Link]

  • Title: Monitoring monomer-specific acyl–tRNA levels in cells with PARTI Source: Nucleic Acids Research URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.